molecular formula C11H15BO5 B14757215 (3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid

(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid

Cat. No.: B14757215
M. Wt: 238.05 g/mol
InChI Key: ZNMPVTKBIJQHAV-UHFFFAOYSA-N
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Description

(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. Boronic acids are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions . This compound, with its unique substituents, offers specific reactivity and applications in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation . The reaction conditions are generally mild, making it a favorable method for producing this compound. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration and oxidation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and water . The reaction conditions are typically mild, allowing for high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Formyl-4-isopropoxy-5-methoxyphenyl)boronic acid is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C11H15BO5

Molecular Weight

238.05 g/mol

IUPAC Name

(3-formyl-5-methoxy-4-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C11H15BO5/c1-7(2)17-11-8(6-13)4-9(12(14)15)5-10(11)16-3/h4-7,14-15H,1-3H3

InChI Key

ZNMPVTKBIJQHAV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)OC(C)C)C=O)(O)O

Origin of Product

United States

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